Nonic-light SPS

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nonic-light SPS (Sodium-Potassium Stabilized Nonic-light Sensitive Protein) is a type of protein that is activated by nonic-light, a wavelength of light that is outside the visible spectrum. This compound has been widely used in scientific research as a tool to control cellular processes with high spatial and temporal precision.

Mecanismo De Acción

The mechanism of action of Nonic-light SPS is based on the interaction between the protein and nonic-light. When nonic-light is absorbed by this compound, it undergoes a conformational change that activates the protein. The activated protein can then interact with its target molecules, such as ion channels or enzymes, to control cellular processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound depend on the target molecules that it interacts with. For example, when this compound is used to control the activity of neurons, it can cause the neurons to fire action potentials or inhibit their activity. This compound can also be used to control the activity of other types of cells, such as muscle cells or immune cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Nonic-light SPS is its high spatial and temporal precision. This compound can be activated with high precision using light, allowing researchers to control the activity of cells with great precision. This compound is also reversible, meaning that its activity can be turned on and off repeatedly.

One of the limitations of this compound is that it requires the use of specialized equipment, such as lasers or light-emitting diodes (LEDs), to activate the protein. This can make it more difficult and expensive to use than other types of molecular tools. This compound also requires the use of nonic-light, which is outside the visible spectrum and can be difficult to work with.

Direcciones Futuras

There are many future directions for the use of Nonic-light SPS in scientific research. One direction is the development of new types of this compound that are activated by different wavelengths of light, allowing researchers to control cellular processes with even greater precision. Another direction is the use of this compound in vivo, allowing researchers to control the activity of cells in living organisms. This compound could also be used in the development of new therapies for diseases such as Parkinson's or epilepsy, where the activity of neurons needs to be controlled.

Métodos De Síntesis

Nonic-light SPS is usually synthesized using molecular biology techniques such as PCR (Polymerase Chain Reaction) and site-directed mutagenesis. The gene encoding this compound is first cloned into a plasmid vector, which is then transfected into host cells such as bacteria or mammalian cells. The transfected cells are then cultured and the this compound protein is purified using techniques such as chromatography.

Aplicaciones Científicas De Investigación

Nonic-light SPS has been widely used in scientific research as a tool to control cellular processes with high spatial and temporal precision. One of the most common applications of this compound is optogenetics, a field that uses light to control the activity of cells. This compound is used to control the activity of neurons, allowing researchers to study the neural circuits that underlie behavior.

Propiedades

IUPAC Name |

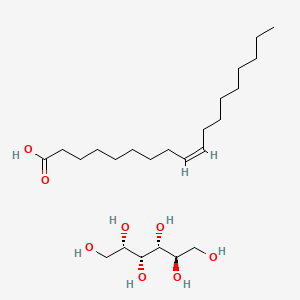

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;(Z)-octadec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.C6H14O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-3(9)5(11)6(12)4(10)2-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-12H,1-2H2/b10-9-;/t;3-,4+,5-,6-/m.1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWSRSRCWYARAJ-SQOFCNSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37318-79-9 |

Source

|

| Record name | Sorbitan oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37318-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbitan sesquioleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Nitrophenyl)methyl]quinolin-1-ium chloride](/img/structure/B1655423.png)

![Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro-](/img/structure/B1655425.png)